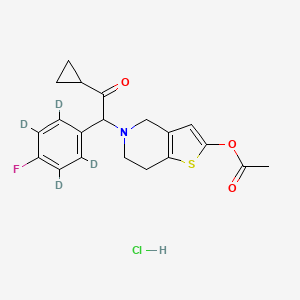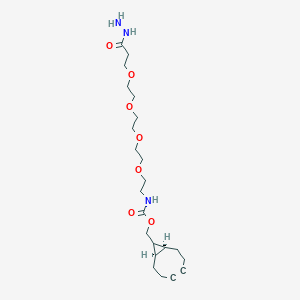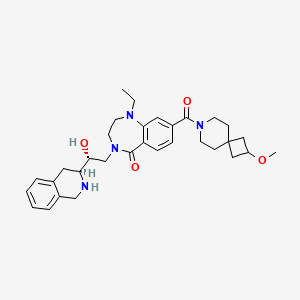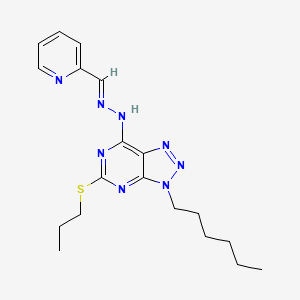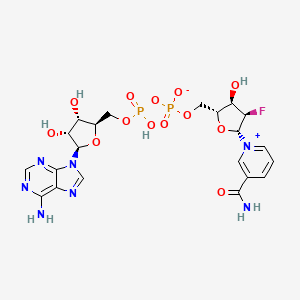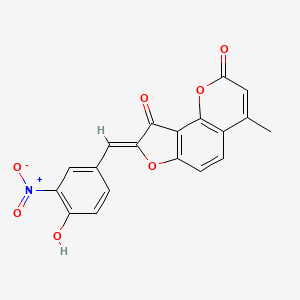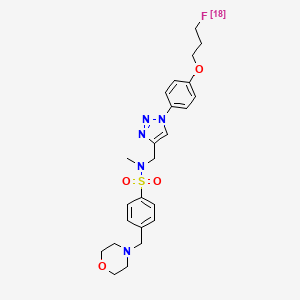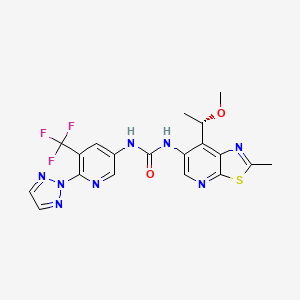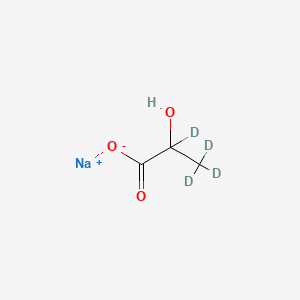
sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate is a deuterium-labeled compound, often used in scientific research due to its unique isotopic properties. This compound is a derivative of sodium lactate, where the hydrogen atoms at the 2, 3, 3, and 3 positions are replaced with deuterium. The presence of deuterium makes it particularly useful in various analytical and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate typically involves the deuteration of sodium lactate. This can be achieved by reacting sodium lactate with deuterium oxide (D2O) under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure complete deuteration. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming deuterated pyruvate.
Reduction: The compound can be reduced back to its corresponding alcohol form using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Deuterated pyruvate.
Reduction: Deuterated lactate.
Substitution: Various deuterated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to trace the pathways of lactate metabolism.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.
Mécanisme D'action
The mechanism of action of sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate is primarily based on its isotopic properties. The presence of deuterium atoms affects the compound’s vibrational frequencies, which can influence reaction rates and mechanisms. In biological systems, it can be used to trace metabolic pathways due to its similarity to naturally occurring lactate but with distinguishable isotopic signatures.
Comparaison Avec Des Composés Similaires
Sodium;2,2,3,3-tetradeuterio-3-trimethylsilylpropanoate: Another deuterium-labeled compound used in NMR spectroscopy.
Sodium;2,2,3,3-tetradeuterio-3-hydroxypropanoate: Similar in structure but with deuterium atoms at different positions.
Uniqueness: Sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate is unique due to the specific placement of deuterium atoms, which makes it particularly useful for studying specific reaction mechanisms and metabolic pathways. Its isotopic labeling provides distinct advantages in analytical techniques like NMR spectroscopy, where it can serve as an internal standard or a tracer.
Propriétés
Formule moléculaire |
C3H5NaO3 |
|---|---|
Poids moléculaire |
116.08 g/mol |
Nom IUPAC |
sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i1D3,2D; |
Clé InChI |
NGSFWBMYFKHRBD-LHHVLQQYSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C(=O)[O-])O.[Na+] |
SMILES canonique |
CC(C(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




